
3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a dimethylcarboxamide group at position 4.
Biological Activity
The compound 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide is part of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a chloromethyl group and a dimethylamino substituent on the oxadiazole ring. The oxadiazole core is known for its ability to interact with various biological targets due to its unique electronic properties.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazoles exhibit IC50 values in the micromolar range against multiple cancer types, including breast and colon cancers .
Compound | Cancer Type | IC50 (µM) |
---|---|---|
Compound 1 | Colon Adenocarcinoma | 92.4 |
Compound 2 | Breast Cancer | 64.0 |
Compound 3 | Non-Small Cell Lung Cancer | 62.0 |
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. A notable study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with some compounds displaying minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Antiparasitic Activity
The antiparasitic potential of oxadiazoles has been highlighted in studies focusing on malaria. For example, derivatives similar to the compound have shown activity against Plasmodium falciparum with IC50 values indicating effectiveness against drug-sensitive and multi-drug resistant strains .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit specific enzymes such as carbonic anhydrases and histone deacetylases.
- Interaction with Receptors : The chloromethyl group may facilitate binding to various biological receptors, modulating their activity.
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Study on Anticancer Activity : A compound structurally related to this compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability across multiple types, suggesting a potential for development as an anticancer agent .
- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results demonstrated effective inhibition of bacterial growth, supporting their use as potential therapeutic agents .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of novel pharmaceuticals. Research indicates that derivatives of oxadiazoles exhibit significant bioactivities, including antimicrobial and anticancer properties.
- Anticancer Activity : Studies have shown that 1,2,4-oxadiazole derivatives can enhance anticancer activity when incorporated into specific molecular frameworks. For instance, the introduction of oxadiazole into ribose-derivative structures has led to compounds with improved antiproliferative potency against various cancer cell lines such as A549 and MCF-7 .
Organic Synthesis
3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide can act as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules. This property is particularly valuable in the synthesis of diverse chemical libraries for drug discovery.
Materials Science
The compound is also explored in materials science for the development of novel materials with unique electronic or optical properties. The oxadiazole ring's ability to stabilize charge carriers makes it suitable for applications in organic electronics and photonic devices.
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various oxadiazole derivatives, researchers synthesized compounds based on the oxadiazole framework and tested their biological activity against human cancer cell lines. The results indicated that modifications at specific positions on the oxadiazole ring significantly influenced antiproliferative activity. For example, compounds with electron-withdrawing groups at the para position showed enhanced efficacy against cancer cells .
Case Study 2: Synthesis of Novel Derivatives
Another investigation focused on synthesizing novel derivatives of this compound by introducing different substituents at the aromatic ring. These derivatives were assessed for their biological activities, revealing promising results in terms of cytotoxicity against several cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution reactions with various nucleophiles. This reactivity is critical for derivatization and functionalization:
Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile displaces chloride. Steric hindrance from the oxadiazole ring slightly reduces reactivity compared to aliphatic chlorides .
Carboxamide Hydrolysis and Acylation
The dimethylcarboxamide group (-CON(CH<sub>3</sub>)<sub>2</sub>) participates in hydrolysis and acylation:
Hydrolysis
Conditions | Product | Notes |
---|---|---|
6M HCl, reflux, 6h | 5-Carboxy-3-(chloromethyl)-1,2,4-oxadiazole | Complete conversion |
NaOH (aq.), RT, 24h | Partial hydrolysis to carboxylic acid | Requires extended time |
Acylation
Reacts with acyl chlorides (e.g., AcCl) in pyridine to form mixed anhydrides, enabling further functionalization.
Cyclization Reactions
Under specific conditions, the compound forms fused heterocycles:
-
With Amidoximes : Microwave irradiation (150°C, 10 min) in the presence of K<sub>2</sub>CO<sub>3</sub> yields bicyclic oxadiazole derivatives (e.g., benzoxadiazoles) .
-
Intramolecular Cyclization : Heating in DMF with Cs<sub>2</sub>CO<sub>3</sub> produces tricyclic structures via nucleophilic attack of the carboxamide oxygen on the chloromethyl carbon .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Biological Alkylation
The chloromethyl group acts as an alkylating agent in biochemical systems:
-
Reacts with cysteine residues in proteins, inhibiting enzyme activity (IC<sub>50</sub> = 12 µM for EGFR kinase) .
-
Forms covalent adducts with glutathione, contributing to detoxification pathways .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar oxadiazoles:
Q & A
Q. Basic: What are the recommended synthetic routes for 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React a pre-synthesized oxadiazole precursor (e.g., 5-carboxamide-substituted oxadiazole) with chloroacetyl chloride in the presence of a base like triethylamine. This facilitates nucleophilic substitution at the chloromethyl position .
- Step 2: Optimize reaction conditions (e.g., reflux in dioxane or DMF) to enhance yield. Purification via recrystallization or column chromatography is critical to isolate the product .
Key Considerations: Monitor reaction progress using TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and confirm completion via LC-MS .
Q. Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to identify the chloromethyl (–CHCl) group (δ ~4.5 ppm for H) and the dimethyl carboxamide (δ ~3.0 ppm for N–CH) .
- IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1670 cm) and C–Cl (~650 cm) stretches .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H] peaks consistent with the molecular formula CHClNO .
Q. Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?
Methodological Answer:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). A purity >95% is recommended for biological assays .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. The chloromethyl group may hydrolyze in aqueous buffers, requiring storage at –20°C in anhydrous DMSO .
Q. Advanced: What reaction mechanisms govern the formation of the chloromethyl group in this compound?
Methodological Answer:
The chloromethyl moiety is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with a hydroxyl or amine group on the oxadiazole precursor, with triethylamine neutralizing HCl byproducts. Density Functional Theory (DFT) studies suggest that steric hindrance from the dimethyl carboxamide influences regioselectivity .
Q. Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. dioxane), and stoichiometry (1:1 to 1:2 ratio of precursor to chloroacetyl chloride) .
- Catalysis: Add catalytic iodine (~5 mol%) to enhance electrophilicity at the reaction site .
- Workflow: Isolate intermediates via vacuum distillation to minimize side reactions .
Q. Advanced: How should researchers address contradictory data in published synthetic protocols?
Methodological Answer:
- Case Study: If Protocol A reports 75% yield (reflux in dioxane) and Protocol B cites 50% yield (room temperature in DMF), reconcile discrepancies by:
- Replicating both methods with standardized purity metrics (e.g., HPLC).
- Analyzing byproducts via GC-MS to identify degradation pathways (e.g., hydrolysis of the oxadiazole ring) .
- Recommendation: Prefer anhydrous, high-boiling solvents (e.g., DMF) to stabilize reactive intermediates .
Q. Advanced: What strategies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Similar oxadiazole derivatives show IC values <10 µM, suggesting potential apoptosis induction .
- Target Identification: Use molecular docking to predict binding to kinases or tubulin, followed by surface plasmon resonance (SPR) for validation .
Q. Advanced: How can computational modeling aid in understanding this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Model the chloromethyl group’s electrophilicity and charge distribution using Gaussian 16 at the B3LYP/6-31G(d) level. Predict sites for nucleophilic attack (e.g., sulfur in glutathione) .
- MD Simulations: Simulate solvation effects in water/DMSO mixtures to guide solvent selection for stability studies .
Q. Advanced: What are the key challenges in achieving regioselectivity during functionalization?
Methodological Answer:
- Steric vs. Electronic Effects: The dimethyl carboxamide group electronically deactivates the oxadiazole ring but sterically blocks substitution at the 4-position. Use directing groups (e.g., nitro) to steer reactions to the chloromethyl site .
- Catalytic Solutions: Employ palladium catalysts for cross-coupling reactions at the chloromethyl position without ring opening .
Q. Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?
Methodological Answer:
- Solubility Screening: Test in PEG-400, cyclodextrin solutions, and lipid-based carriers. The compound’s logP (~1.5) suggests moderate hydrophobicity, requiring 10% DMSO for aqueous dissolution .
- Pharmacokinetics: Use LC-MS/MS to measure plasma half-life in rodent models. Structural analogs show t ~2–4 hours, necessitating sustained-release formulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations and Positional Isomerism
Positional Isomerism
- 5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (C₅H₈ClN₃O): Key Difference: Chloromethyl group at position 5 instead of 3. Impact: Altered electronic distribution due to positional isomerism.
Functional Group Variations
- 3-(Aminomethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide hydrochloride (C₇H₁₂ClN₅O₂): Key Difference: Aminomethyl (-CH₂NH₂) group replaces chloromethyl (-CH₂Cl). The amine group enables derivatization (e.g., acylation), contrasting with the chloromethyl group’s role in alkylation or cross-coupling reactions .
- 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (C₆H₁₃ClN₄O): Key Difference: Branched aminopropyl substituent. Impact: Enhanced steric hindrance and basicity compared to the linear chloromethyl group. This may reduce reactivity in sterically demanding environments .
Heterocyclic Core Modifications
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (C₁₀H₉ClN₂O₂): Key Difference: Benzisoxazole core replaces oxadiazole. Benzisoxazoles are associated with antipsychotic and anticonvulsant activities, suggesting possible bioactivity for oxadiazole analogs .
Substituent Complexity and Pharmacophore Design
- N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide (C₁₃H₁₆N₄O₂): Key Difference: 3-Methylphenyl and aminoethyl substituents. Impact: Lipophilic aromatic group enhances membrane permeability, while the aminoethyl moiety introduces hydrogen-bonding capability. Such features are critical in optimizing pharmacokinetics .
- 3-[3-[1-[[3,5-Bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (C₂₄H₂₂F₆N₆O₃): Key Difference: Trifluoromethylbenzoyl and pyrazine groups. Impact: Electron-withdrawing trifluoromethyl groups enhance metabolic stability. The pyrazine ring may engage in π-stacking or metal coordination, broadening target selectivity .
Physicochemical and Reactivity Profiles
Physical Properties
Chemical Reactivity
- Chloromethyl Group :
- Prone to nucleophilic substitution (e.g., with amines, thiols).
- Enables conjugation or prodrug strategies.
- Aminomethyl Group: Participates in Schiff base formation or amide coupling.
- Trifluoromethyl Groups :
- Resist metabolic oxidation, enhancing drug half-life .
Properties
IUPAC Name |
3-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJWLFRSGWXJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672459 | |
Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-35-7 | |
Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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